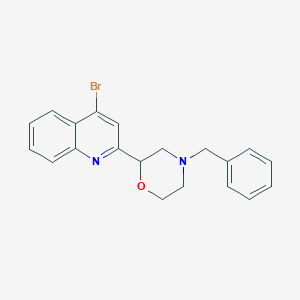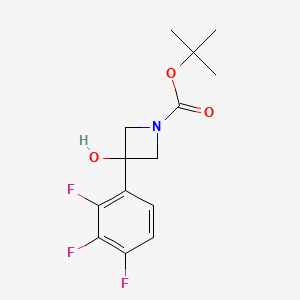
4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2,4-bis(trifluoromethyl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene or dimethylformamide. The reaction mixture is heated to reflux temperature to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the trifluoromethyl groups.
Coupling Reactions: The compound can undergo further coupling reactions with other aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
科学的研究の応用
4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloropyridine moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the chloropyridine moiety, resulting in different chemical and biological properties.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar in structure but with a bipyridine core, this compound is used in coordination chemistry and materials science.
Uniqueness
4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine is unique due to the combination of trifluoromethyl groups and a chloropyridine moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1333319-73-5 |
|---|---|
分子式 |
C13H6ClF6N |
分子量 |
325.63 g/mol |
IUPAC名 |
4-[2,4-bis(trifluoromethyl)phenyl]-2-chloropyridine |
InChI |
InChI=1S/C13H6ClF6N/c14-11-5-7(3-4-21-11)9-2-1-8(12(15,16)17)6-10(9)13(18,19)20/h1-6H |
InChIキー |
SPEVYPUGXRHGPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)


![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate](/img/structure/B13078325.png)
![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)


![3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13078342.png)

![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)

![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)


